1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole
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Overview
Description
1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole is a synthetic organic compound characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to a phenyl ring, which is further connected to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-bromo-2-methyl-6-nitroaniline.
Formation of Pyrrole Ring: The next step involves the formation of the pyrrole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and subsequent pyrrole ring formation using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium on carbon).
Reduction Reactions: Reducing agents (e.g., hydrogen gas, metal hydrides), solvents (e.g., ethanol, tetrahydrofuran), and catalysts (e.g., palladium on carbon).
Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products Formed
Substitution Reactions: Products with substituted nucleophiles replacing the bromine atom.
Reduction Reactions: Products with the nitro group reduced to an amino group.
Oxidation Reactions: Products with the methyl group oxidized to a carboxylic acid.
Scientific Research Applications
1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole depends on its specific application. For example, in biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of functional groups like the nitro and bromine atoms can influence the compound’s reactivity and binding affinity to these targets .
Comparison with Similar Compounds
1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole can be compared with similar compounds such as:
4-bromo-2-methyl-6-nitroaniline: Similar structure but lacks the pyrrole ring.
2-(4-bromo-2-methyl-6-nitrophenyl)acetonitrile: Contains a nitrile group instead of the pyrrole ring.
4-bromo-2-methyl-6-nitrophenylacetic acid: Contains a carboxylic acid group instead of the pyrrole ring.
The uniqueness of this compound lies in the presence of the pyrrole ring, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(4-bromo-2-methyl-6-nitrophenyl)pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-8-6-9(12)7-10(14(15)16)11(8)13-4-2-3-5-13/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKMATVNIGXDFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N2C=CC=C2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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